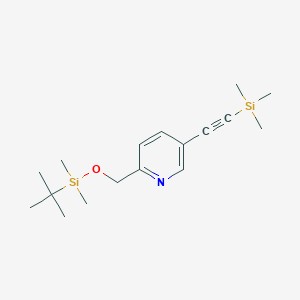
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine is a complex organic compound that features both tert-butyldimethylsilyl and trimethylsilyl groups These groups are often used in organic synthesis to protect functional groups and to introduce steric bulk, which can influence the reactivity and stability of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to less oxidized states.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and anhydrous solvents to maintain the integrity of the silyl groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with various molecular targets and pathways. The silyl groups can influence the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The exact molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine
- dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
What sets 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine apart from similar compounds is its specific combination of silyl groups and the pyridine ring. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in specialized applications where other compounds might not perform as effectively .
Properties
Molecular Formula |
C17H29NOSi2 |
|---|---|
Molecular Weight |
319.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[[5-(2-trimethylsilylethynyl)pyridin-2-yl]methoxy]silane |
InChI |
InChI=1S/C17H29NOSi2/c1-17(2,3)21(7,8)19-14-16-10-9-15(13-18-16)11-12-20(4,5)6/h9-10,13H,14H2,1-8H3 |
InChI Key |
FCTHLDFXIWFCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


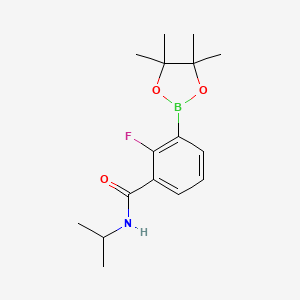

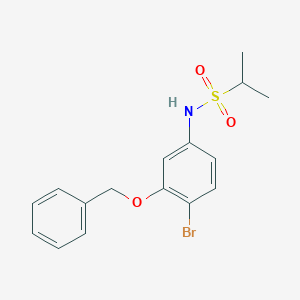

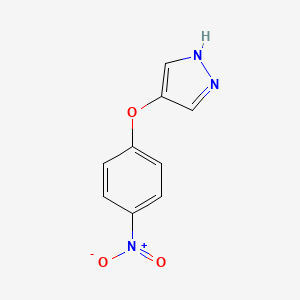
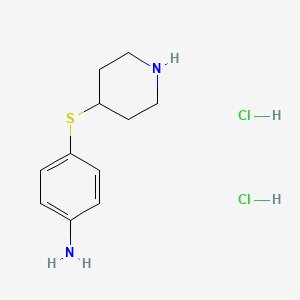


![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
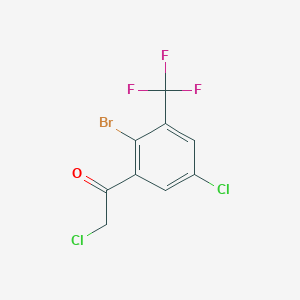

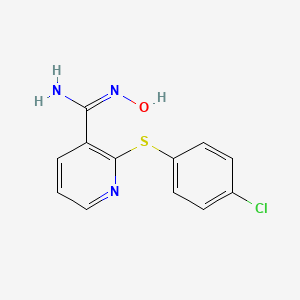
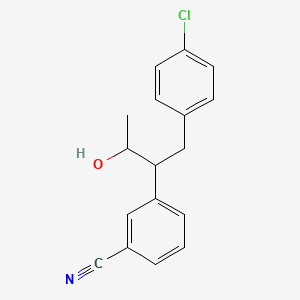
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
